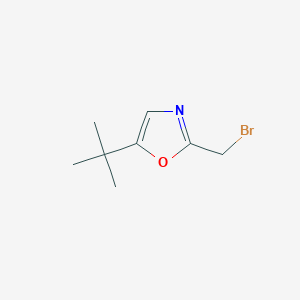
3,4-dichlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichlorothiophene-2-sulfonamide is a chemical compound with the CAS Number: 883001-29-4 . It has a molecular weight of 232.11 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of 3,4-dichlorothiophene-2-sulfonamide can be represented by the Inchi Code: 1S/C4H3Cl2NO2S2/c5-2-1-10-4 (3 (2)6)11 (7,8)9/h1H, (H2,7,8,9) .Physical And Chemical Properties Analysis
3,4-dichlorothiophene-2-sulfonamide is a powder that is stored at room temperature . Its molecular weight is 232.11 .Mechanism of Action
Safety and Hazards
The safety information for 3,4-dichlorothiophene-2-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for 3,4-dichlorothiophene-2-sulfonamide are not mentioned in the available resources, research into thiophene-based sulfonamides continues. For instance, they have been studied for their potential as anticancer drugs . This study has the potential to lead to the discovery of new bioactive compounds for use in cancer treatment, including metallic and non-metallic derivatives of 2,5-Dichlorothiophene-3-sulfonamide .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dichlorothiophene-2-sulfonamide involves the reaction of 3,4-dichlorothiophene with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "3,4-dichlorothiophene", "sulfamic acid", "dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 3,4-dichlorothiophene and sulfamic acid in a suitable solvent (e.g. acetic acid).", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the mixture.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities.", "Dry the solid under vacuum to obtain 3,4-dichlorothiophene-2-sulfonamide." ] } | |
CAS RN |
883001-29-4 |
Product Name |
3,4-dichlorothiophene-2-sulfonamide |
Molecular Formula |
C4H3Cl2NO2S2 |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



